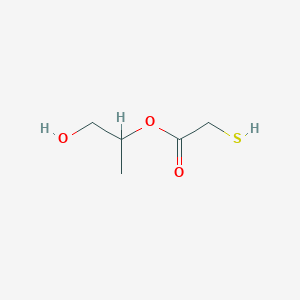![molecular formula C16H14O B12550138 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde CAS No. 175614-52-5](/img/structure/B12550138.png)
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C16H14O It is characterized by the presence of a benzaldehyde group attached to a styrene moiety, where the styrene is substituted with a methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and styrene.
Reaction: The key step involves a Heck reaction, where 4-methylbenzaldehyde is coupled with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for catalyst recovery and recycling can also be employed to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-[2-(4-Methylphenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(4-Methylphenyl)ethenyl]benzyl alcohol.
Substitution: 4-[2-(4-Methylphenyl)ethenyl]-2-nitrobenzaldehyde (for nitration).
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde can be compared with similar compounds such as:
4-[2-(4-Methylphenyl)ethynyl]benzaldehyde: This compound has an ethynyl group instead of an ethenyl group, which affects its reactivity and applications.
4-[2-(4-Methylphenyl)ethenyl]benzonitrile:
4-[2-(4-Methylphenyl)ethenyl]aniline: The amino group in this compound provides different reactivity and biological activity compared to the aldehyde group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Propriétés
Numéro CAS |
175614-52-5 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-12H,1H3 |
Clé InChI |
KRODJIOXBRPBOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)

![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)


methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
